1-(Chloromethoxy)-4-iodobenzene
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Overview
Description
1-(Chloromethoxy)-4-iodobenzene is an organic compound with the molecular formula C7H6ClIO It is a derivative of benzene, where the benzene ring is substituted with a chloromethoxy group (-OCH2Cl) at the first position and an iodine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)-4-iodobenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-iodophenol. The reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows: [ \text{4-Iodophenol} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethoxy)-4-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form 1-(Chloromethoxy)-4-benzenamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced benzene derivatives.
Scientific Research Applications
1-(Chloromethoxy)-4-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)-4-iodobenzene involves its interaction with various molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, while the iodine atom can undergo oxidative addition or reductive elimination. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(Chloromethoxy)-4-iodobenzene can be compared with other similar compounds such as:
1-(Chloromethoxy)-4-bromobenzene: Similar structure but with a bromine atom instead of iodine.
1-(Chloromethoxy)-4-fluorobenzene: Similar structure but with a fluorine atom instead of iodine.
1-(Chloromethoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in this compound imparts unique reactivity compared to its analogs with other halogens. Iodine’s larger atomic size and lower electronegativity influence the compound’s chemical behavior, making it distinct in its reactivity and applications.
Properties
Molecular Formula |
C7H6ClIO |
---|---|
Molecular Weight |
268.48 g/mol |
IUPAC Name |
1-(chloromethoxy)-4-iodobenzene |
InChI |
InChI=1S/C7H6ClIO/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2 |
InChI Key |
IVVCNPDSHFTQPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCl)I |
Origin of Product |
United States |
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